molecular formula C9H16ClNO4 B2601840 Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride CAS No. 2490418-71-6

Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride

Cat. No.: B2601840
CAS No.: 2490418-71-6
M. Wt: 237.68
InChI Key: LZMZTEXAPKIXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate hydrochloride is a spirocyclic compound characterized by a unique bicyclic structure combining a six-membered dioxa (two oxygen atoms) ring and a five-membered azaspiro (nitrogen-containing) ring. Its molecular formula is C₉H₁₆ClNO₄ (molecular weight: 237.69 g/mol), with a methyl carboxylate group (-COOCH₃) at position 7 and a hydrochloride salt form . The spiro architecture imparts conformational rigidity, which can influence its physicochemical properties and biological interactions.

Synthetically, this compound is likely prepared via alkylation reactions using methyl bromoacetate or similar reagents, as suggested by protocols for analogous spiro compounds (e.g., phase-transfer catalysis with tetrabutylammonium bromide and K₂CO₃ in acetone) .

Properties

IUPAC Name

methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4.ClH/c1-12-8(11)7-4-13-6-9(14-7)2-3-10-5-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMZTEXAPKIXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC2(O1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of appropriate diols and amines under controlled conditions to form the spirocyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the spiro ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Comparison of Spirocyclic Analogs

Compound Name Molecular Formula Key Functional Groups Structural Features Reference
Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate hydrochloride C₉H₁₆ClNO₄ Methyl ester, dioxa, azaspiro, HCl salt 6,9-dioxa (oxygen), 2-aza (nitrogen)
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) C₁₄H₁₅N₃O₂ Phenyl, diketopiperazine 6,9-diaza (two nitrogens), diketopiperazine core
2-(8,10-Dioxo-6-phenyl-6,9-diazaspiro[4.5]decan-9-yl)acetamide (7a) C₁₆H₁₉N₃O₃ Acetamide, phenyl 6,9-diaza, acetamide substituent
6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride C₈H₁₄ClNO₄ Carboxylic acid, dioxa, HCl salt Lacks methyl ester; free carboxylic acid
Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(6,9-diazaspiro[4.5]decan-9-yl)-... C₂₄H₂₂F₃N₃O₃ Fluoroaryl, diazaspiro, ethyl ester 6,9-diaza, complex pharmacophore

Key Observations:

  • Oxygen vs. Nitrogen in Spiro Rings : The target compound contains 6,9-dioxa (oxygen) and 2-aza (nitrogen), whereas analogs like 5a and 7a feature 6,9-diaza (two nitrogens) . Oxygen atoms may reduce basicity compared to nitrogen-rich analogs, affecting solubility and hydrogen-bonding capacity.
  • Functional Group Variations: The methyl ester (-COOCH₃) in the target compound enhances lipophilicity compared to the carboxylic acid derivative (C₈H₁₄ClNO₄) .

Physical Properties :

  • Melting Points : While the target compound’s data are unavailable, analogs like 5a (73–74°C) and 7a (104°C) suggest that substituents (e.g., phenyl, amide) increase crystallinity .
  • Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral spiro derivatives like 5a–f , which require organic solvents (e.g., CH₂Cl₂) for extraction .

Biological Activity

Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride (CAS No. 2680749-58-8) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula: C₁₂H₁₇ClN₁O₆
  • Molecular Weight: 271.27 g/mol
  • IUPAC Name: 6,9-dioxa-2-azaspiro[4.5]decane hydrochloride
  • Physical Form: Powder
  • Purity: 95%

The biological activity of methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate is primarily attributed to its interaction with various molecular targets within biological systems. This compound has been studied for its potential as a dual inhibitor of bacterial topoisomerases, which are essential enzymes involved in DNA replication and transcription.

  • Topoisomerase Inhibition : Research indicates that compounds similar to methyl 6,9-dioxa-2-azaspiro[4.5]decane exhibit potent inhibitory effects on bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV from Escherichia coli. These enzymes are critical for maintaining DNA structure during replication and transcription processes.
  • Antibacterial Activity : The compound has shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is measured through Minimum Inhibitory Concentration (MIC) assays, with values often below 0.25 μg/mL for various strains.

Biological Activity Data

Compound NameTarget EnzymeIC50 (nM)MIC (μg/mL)Activity Type
Methyl 6,9-dioxa-2-azaspiro[4.5]decaneDNA Gyrase<10<0.25Antibacterial
Methyl 6,9-dioxa-2-azaspiro[4.5]decaneTopo IV8<0.25Antibacterial

Case Study 1: Antibacterial Efficacy

In a study published in Nature Communications, methyl 6,9-dioxa-2-azaspiro[4.5]decane was evaluated for its antibacterial properties against multidrug-resistant (MDR) strains of Staphylococcus aureus and Acinetobacter baumannii. The compound demonstrated significant antibacterial activity with MIC values consistently below the threshold for effective treatment in vivo models.

Case Study 2: Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinity of methyl 6,9-dioxa-2-azaspiro[4.5]decane to target enzymes. These studies indicated strong interactions with the active sites of DNA gyrase and topoisomerase IV, suggesting a competitive inhibition mechanism that could be exploited for drug development.

Q & A

Q. What are the optimized synthetic routes for Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves cyclization reactions between diamine and carbonyl precursors, followed by salt formation with HCl. Key steps include:

  • Cyclization: Use of bifunctional reagents (e.g., carbonyl compounds) to form the spirocyclic core under controlled pH and temperature (e.g., 60–80°C) .
  • Purification: Crystallization or chromatography to isolate the hydrochloride salt, with yield optimization dependent on solvent polarity (e.g., ethanol/water mixtures) .
  • Critical Parameters: Elevated temperatures accelerate cyclization but may degrade sensitive functional groups. Adjusting pH during salt formation (e.g., HCl addition rate) prevents byproducts like free base impurities .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: 1H^1H and 13C^13C NMR resolve spirocyclic connectivity and confirm ester/carboxylate groups. For example, the methyl ester proton appears as a singlet near δ 3.7 ppm .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) determine absolute configuration and hydrogen bonding in the hydrochloride salt. Lattice parameters and R-factors (<5%) validate structural accuracy .
  • IR Spectroscopy: Stretching vibrations for carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O-C, ~1100 cm1^{-1}) groups confirm functional groups .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in aqueous vs. organic solvents?

Answer:

  • Solubility: The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water) due to ionic interactions, whereas the free base is more soluble in polar organic solvents (e.g., DMSO) .
  • Stability: The salt form reduces hygroscopicity compared to the free base. Storage at 2–8°C in desiccated environments prevents hydrolysis of the ester group .

Q. What are the key structural features of this spirocyclic compound that distinguish it from non-spiro analogs?

Answer:

  • Spiro Junction: The shared oxygen and nitrogen atoms in the 6,9-dioxa-2-aza system enforce a rigid, planar geometry, reducing conformational flexibility and enhancing binding specificity to biological targets .
  • Functional Groups: The methyl ester at position 7 and hydrochloride counterion contribute to polarity and hydrogen-bonding capacity, critical for crystallinity and solubility .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s reactivity in oxidation, reduction, and substitution reactions?

Answer:

  • Oxidation: The spirocyclic ether is resistant to mild oxidants (e.g., H2O2\text{H}_2\text{O}_2), but strong agents (e.g., KMnO4_4) cleave the dioxane ring, forming diketones .
  • Reduction: LiAlH4_4 reduces the ester to a primary alcohol, while the spirocyclic backbone remains intact .
  • Substitution: Nucleophilic attack at the ester carbonyl (e.g., by amines) yields amide derivatives, with reaction rates influenced by steric hindrance from the spiro system .

Q. How can researchers investigate the compound’s potential pharmacological activity, and what biological targets are plausible?

Answer:

  • Target Identification: Molecular docking studies suggest affinity for enzymes with hydrophobic active sites (e.g., proteases or kinases). The spiro core mimics transition-state inhibitors .
  • In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7) to assess cytotoxicity, using IC50_{50} values to compare with structurally related compounds .
  • Mechanistic Studies: Fluorescence polarization assays quantify binding to recombinant proteins (e.g., sAC inhibitors), as seen in homologous spiro compounds .

Q. What analytical methods are recommended for detecting and quantifying impurities in synthesized batches?

Answer:

  • HPLC-MS: Reverse-phase C18 columns with UV detection (210–254 nm) resolve hydrolyzed ester (free acid) and des-chloro impurities. Mass spec confirms molecular ions (m/z 237.69 for [M+H]+^+) .
  • Elemental Analysis: Chloride content (~14.9%) validates stoichiometry of the hydrochloride salt. Deviations >0.3% indicate incomplete salt formation .

Q. How do structural modifications (e.g., replacing oxygen with sulfur) alter the compound’s physicochemical and biological properties?

Answer:

  • Sulfur Analogs: Replacing dioxa with dithia (e.g., 8-thia derivatives) increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration but reduces aqueous solubility .
  • Bioactivity: Thia-substituted analogs show improved IC50_{50} values against bacterial enzymes (e.g., MurA ligase) due to stronger van der Waals interactions .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?

Answer:

  • Homology Modeling: Use Modeller or Rosetta to build 3D models of target proteins (e.g., sAC), docking the compound into active sites with AutoDock Vina .
  • MD Simulations: GROMACS simulations (100 ns) assess binding stability, with RMSD <2 Å indicating favorable ligand-protein interactions .

Q. How can researchers resolve contradictions in experimental data (e.g., varying bioactivity across studies)?

Answer:

  • Batch Analysis: Compare impurity profiles (HPLC) and crystallinity (PXRD) across studies. Bioactivity discrepancies often arise from polymorphic forms or residual solvents .
  • Dose-Response Curves: Re-evaluate assays under standardized conditions (e.g., serum-free media) to minimize matrix effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.